molecular formula C10H20N2O B14941440 3-[Cyclohexyl(methyl)amino]propanamide

3-[Cyclohexyl(methyl)amino]propanamide

Cat. No.: B14941440
M. Wt: 184.28 g/mol
InChI Key: IVXKBPQIOHZKMW-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(methyl)amino]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a methyl group, and an amino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(methyl)amino]propanamide typically involves the reaction of cyclohexylamine with methylamine and a suitable propanamide precursor. One common method is the reductive amination of cyclohexanone with methylamine, followed by the reaction with a propanamide derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(methyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[Cyclohexyl(methyl)amino]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Cyclohexyl(methyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with a cyclohexyl group, used in the synthesis of various organic compounds.

    Methylamine: A simple amine with a methyl group, commonly used in chemical synthesis.

    Propanamide: A simple amide, serving as a precursor in the synthesis of more complex amides.

Uniqueness

3-[Cyclohexyl(methyl)amino]propanamide is unique due to its combination of a cyclohexyl group, a methyl group, and an amino group attached to a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[cyclohexyl(methyl)amino]propanamide

InChI

InChI=1S/C10H20N2O/c1-12(8-7-10(11)13)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,11,13)

InChI Key

IVXKBPQIOHZKMW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)N)C1CCCCC1

Origin of Product

United States

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